Stobadine dihydrochloride
Overview
Description
Stobadine dihydrochloride (DHC) is an organic compound belonging to the class of heterocyclic compounds. It is a white crystalline solid with a molecular formula of C6H5Cl2N2 and a molar mass of 173.04 g/mol. It is soluble in water and ethanol and is used as a reagent in organic synthesis. DHC has been studied extensively for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
Stobadine dihydrochloride has been used in scientific research for a variety of purposes. It has been used as a reagent for the synthesis of heterocyclic compounds, such as quinolines and pyridines. It has also been used in the synthesis of biologically active compounds, such as antimalarial drugs and anti-tumor agents. In addition, Stobadine dihydrochloride has been used as a reagent in the synthesis of polymers, such as polyurethanes and polyesters.
Mechanism Of Action
The mechanism of action of Stobadine dihydrochloride is not fully understood. However, it is believed that the compound acts as a catalyst in the formation of certain heterocyclic compounds. It is also believed to be involved in the formation of polymers, such as polyurethanes and polyesters.
Biochemical And Physiological Effects
Stobadine dihydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to reduce inflammation. In addition, Stobadine dihydrochloride has been shown to possess anticoagulant activity and to reduce the risk of cardiovascular disease.
Advantages And Limitations For Lab Experiments
The use of Stobadine dihydrochloride in lab experiments has a number of advantages and limitations. One advantage is that the compound is relatively inexpensive and can be easily synthesized. Additionally, Stobadine dihydrochloride is soluble in water and ethanol, making it suitable for use in a variety of lab experiments. However, the compound is not stable in the presence of strong acids and bases, making it unsuitable for use in some experiments.
Future Directions
There are numerous potential future directions for the use of Stobadine dihydrochloride in scientific research. One potential application is the use of Stobadine dihydrochloride as a reagent in the synthesis of polymers, such as polyurethanes and polyesters. Additionally, the compound could potentially be used in the synthesis of biologically active compounds, such as antimalarial drugs and anti-tumor agents. Additionally, further research could be conducted to determine the exact mechanism of action of Stobadine dihydrochloride and its effects on biochemical and physiological processes. Finally, the compound could be further studied for its potential use in drug delivery systems, as well as its potential use in the treatment of various diseases.
properties
IUPAC Name |
(4aS,9bR)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2.2ClH/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12;;/h3-4,7,11,13-14H,5-6,8H2,1-2H3;2*1H/t11-,13-;;/m0../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWLFAMANDIWUKH-JBUFHSOLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3C2CN(CC3)C.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N[C@@H]3[C@H]2CN(CC3)C.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Stobadine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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